2-Piperazin-1-yl-benzaldehyde
Overview
Description
2-Piperazin-1-yl-benzaldehyde is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is also known by its IUPAC name, 2-(1-piperazinyl)benzaldehyde .
Molecular Structure Analysis
The InChI code for 2-Piperazin-1-yl-benzaldehyde is 1S/C11H14N2O/c14-9-10-3-1-2-4-11(10)13-7-5-12-6-8-13/h1-4,9,12H,5-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis
2-Piperazin-1-yl-benzaldehyde has a predicted boiling point of 355.0±27.0 °C and a predicted density of 1.123±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Pharmacological Research
2-Piperazin-1-yl-benzaldehyde has been used as a building block in the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest. These compounds have been explored for their therapeutic potential, particularly in the field of α1-adrenergic receptor (α1-AR) affinity, which is significant for cardiovascular and central nervous system treatments .
Medicinal Chemistry
The compound serves as a precursor in the preparation of various pharmacologically active derivatives. For instance, it has been involved in the synthesis of Schiff bases acting as pancreatic lipase inhibitors, which could be beneficial in treating obesity and associated metabolic disorders .
Chemical Synthesis
In chemical synthesis, 2-Piperazin-1-yl-benzaldehyde is utilized for alkylation, arylation, acylation, and reductive amination reactions to form piperazinoquinolines, which are valuable intermediates in creating complex organic molecules .
Molecular Dynamics and Simulations
The compound’s derivatives have been analyzed through molecular dynamics and docking simulations to understand their distribution of electrostatic potential and binding affinities to biological targets, aiding in drug design .
Life Science Research
It is also used in life science research labs working in various fields such as cell biology, genomics, proteomics, etc., where it may be used in experimental protocols or as a reagent .
Safety and Hazards
2-Piperazin-1-yl-benzaldehyde is classified as an irritant. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
2-piperazin-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-9-10-3-1-2-4-11(10)13-7-5-12-6-8-13/h1-4,9,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITSFGVLNGNYOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363909 | |
Record name | 2-Piperazin-1-yl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazin-1-yl-benzaldehyde | |
CAS RN |
736991-52-9 | |
Record name | 2-(1-Piperazinyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=736991-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperazin-1-yl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Piperazin-1-yl-benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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